D-Glucitol monostearate

Description

Historical Context and Evolution of Research on D-Glucitol Fatty Acid Esters

The investigation into fatty acid esters of polyols, including D-glucitol, has a history rooted in the need for effective emulsifiers and surfactants. The commercial synthesis of these esters has traditionally followed two main pathways: direct esterification of the polyol with a fatty acid, often using an acid catalyst, and the transesterification of triglycerides with polyols under alkaline catalysis. csic.esnih.gov Research activity concerning sorbitol esters, a subset of polyol esters, saw a notable increase in the early 1980s, although it progressed at a more modest pace compared to research on monoglycerides (B3428702) and polyglycerol esters. csic.es

A significant evolution in the synthesis of D-glucitol fatty acid esters has been the shift towards biocatalysis. Researchers have explored enzymatic routes, utilizing lipases to achieve highly efficient and regioselective esterification. For instance, studies have demonstrated the successful synthesis of sorbitol monostearate using lipases like Aspergillus terreus lipase (B570770), which can selectively catalyze the reaction between stearic acid and D-glucitol. scispace.comumich.edu This enzymatic approach offers advantages over traditional chemical synthesis, which often produces a mixture of mono-, di-, and tri-fatty acid esters due to the multiple hydroxyl groups on the sorbitol molecule. scispace.comgoogle.com The development of solvent-free synthesis methods using acid catalysts has also been a focus, aiming to improve yield and purity. researchgate.net This progression from broad chemical processes to precise enzymatic and optimized chemical syntheses reflects a continuous drive for more controlled and efficient production of specific D-glucitol esters for targeted research applications.

Foundational Principles of D-Glucitol Monostearate in Molecular and Supramolecular Systems

The functionality of this compound in advanced chemical systems is fundamentally linked to its capacity for self-assembly. researchgate.net As an amphiphilic molecule, it possesses distinct hydrophilic and lipophilic regions that drive its organization into complex supramolecular structures in various solvents. atamanchemicals.comatamankimya.com This principle is central to its role as a low-molecular-weight organogelator (LMOG), where it can immobilize organic solvents to form gels. nih.govresearchgate.netamazonaws.com

The mechanism of gelation involves the self-assembly of this compound molecules into a three-dimensional network. researchgate.netnih.gov In organic solvents, upon cooling a hot solution, the affinity between the solvent and the gelator decreases. This triggers the molecules to assemble into initial structures, such as toroidal inverse vesicles, which can further transform into rod-shaped tubules. nih.gov These tubules then interconnect, forming a network that entraps the liquid phase, resulting in the formation of a stable organogel. researchgate.netnih.gov

The structure of these self-assembled systems is influenced by both the hydrophilic sorbitan (B8754009) head and the hydrophobic stearic acid tail. uminho.pt X-ray diffraction studies have revealed that these organogels can exhibit lamellar structures. uminho.pt The specific interactions, such as hydrogen bonding between the hydroxyl groups of the sorbitan moieties and van der Waals forces between the alkyl chains, govern the formation and stability of the resulting network. uminho.ptnih.gov The ability of this compound to self-assemble is not limited to organogels; it also plays a crucial role in modifying the crystallization behavior of lipids by forming a network that entraps lipid crystals, thereby altering the material's physical properties. researchgate.net

Scope and Academic Significance of this compound Investigations

The academic significance of this compound stems from its versatile properties as a non-ionic surfactant and organogelator, leading to a broad scope of research investigations. btsjournals.comatamanchemicals.com Its ability to form structured systems in non-polar liquids has made it a subject of intense study in materials science and colloid chemistry. nih.govuminho.pt

A primary area of research is its application in forming organogels for various purposes. These thermoreversible, semi-solid systems are explored as potential delivery vehicles for active compounds, such as drugs and antigens. nih.govatamanchemicals.com The three-dimensional network of the gel can entrap molecules, offering possibilities for controlled release. mdpi.com Research has focused on characterizing the mechanical, thermal, and release properties of these oleogels, demonstrating that factors like gelator concentration can significantly alter the gel's microstructure and, consequently, its functional performance. mdpi.com

In food science, this compound is investigated for its role as a crystallization modifier. researchgate.net Its capacity to self-assemble within a lipid matrix, such as cocoa butter, allows it to influence the crystallization process, which is critical for controlling texture and preventing undesirable phenomena like fat bloom in chocolate. researchgate.net Its functions extend to complexing with proteins and starch, where it can modify dough strength and inhibit starch retrogradation, thereby improving the quality and shelf-life of food products. huanachemical.com Furthermore, its surfactant properties are utilized in diverse fields, including biological tissue engineering and the formulation of biopolymer materials. btsjournals.com The ongoing research into both chemical and enzymatic synthesis methods continues to refine its production for these specialized applications. scispace.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound (Sorbitan Monostearate)

| Property | Value/Description | References |

|---|---|---|

| Chemical Formula | C₂₄H₄₆O₆ | atamanchemicals.comatamanchemicals.comatamankimya.com |

| Molecular Weight | 430.62 g/mol | atamanchemicals.comatamanchemicals.comatamankimya.com |

| Appearance | Light, cream- to tan-colored beads or flakes; hard, waxy solid | atamanchemicals.comatamanchemicals.comatamankimya.com |

| Solubility | Insoluble in cold water; dispersible in hot water. Soluble in ethanol, isopropanol (B130326), mineral oil, and vegetable oil. | atamanchemicals.comatamanchemicals.comatamanchemicals.com |

| Hydrophilic-Lipophilic Balance (HLB) | 4.7 | atamanchemicals.comatamanchemicals.com |

| Type of Emulsion Formed | Water-in-Oil (W/O) | atamanchemicals.comatamanchemicals.com |

Table 2: Research Findings on this compound as an Organogelator

| System/Solvent | Key Findings | References |

|---|---|---|

| Organic Solvents (hexadecane, isopropyl myristate, vegetable oils) | Forms opaque, thermoreversible, and stable organogels. Self-assembles into toroidal inverse vesicles that convert to rod-shaped tubules, forming a 3D network. | nih.gov |

| Cocoa Butter | Acts as a crystallization modifier. Self-assembles to create a 3D network, increasing the onset of crystallization temperature and hindering polymorphic transitions responsible for fat bloom. | researchgate.net |

| Medium-Chain Triglyceride (MCT) and Long-Chain Triglyceride (LCT) Oils | Forms organogels at specific concentrations (e.g., 12% w/w for MCT, 10% w/w for LCT). Sorbitol-based gelators lead to higher d-spacing in lamellar structures compared to glyceryl-based ones. | uminho.pt |

| Sesame Oil | Forms biocompatible organogels. The concentration of the gelator alters viscoelastic properties and influences drug diffusion and release. | mdpi.com |

Table 3: Overview of Synthesis Research on this compound

| Synthesis Method | Key Parameters/Catalyst | Outcome/Yield | References |

|---|---|---|---|

| Enzymatic Esterification | Aspergillus terreus lipase; n-hexane solvent; Temperature: 45°C | 94% conversion to 1(6)-monostearate in 12 hours. Immobilized enzyme yielded 96%. | scispace.comumich.edu |

| Chemical Esterification (Solvent-Free) | Acid catalyst; Temperature: 230°C; Pressure: 60 mmHg vacuum | 92% yield of nonionic sorbitan monostearate. | researchgate.net |

| Chemical Esterification | NaOH catalyst (0.1-0.2%); Temperature: 220-240°C | Produces a low melting point sorbitan monostearate. | google.com |

| General Commercial Synthesis | Direct esterification (acid catalyst) or transesterification (alkaline catalyst) | Produces a mixture of sorbitan esters. | csic.esnih.gov |

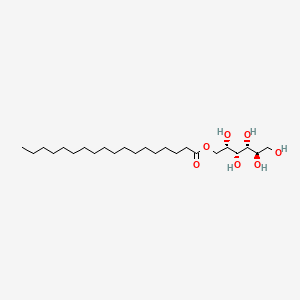

Structure

2D Structure

Properties

CAS No. |

26836-47-5 |

|---|---|

Molecular Formula |

C24H48O7 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] octadecanoate |

InChI |

InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1 |

InChI Key |

KEFRSFBGIAUBNZ-CBJLPSGESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Advanced Synthesis and Derivatization Strategies for D Glucitol Monostearate

Chemical Esterification Pathways and Reaction Optimization

The chemical synthesis of D-glucitol monostearate primarily involves the esterification of D-glucitol with stearic acid. This process is often carried out at high temperatures and can be catalyzed by acids or bases. atamanchemicals.comresearchgate.net

Direct Esterification of D-Glucitol with Stearic Acid

The direct esterification of D-glucitol with stearic acid is a common method for producing this compound. atamanchemicals.com This reaction typically involves heating the two reactants together, often in the presence of a catalyst, to form the ester and water. The process can be influenced by the molar ratio of the reactants. For instance, an excess of stearic acid can lead to the formation of di- or even tri-stearate esters. atamanchemicals.comgoogle.com To favor the production of the monoester, a molar ratio of fatty acid to sorbitol of approximately 1.33 is often preferred when preparing sorbitan (B8754009) monostearate. google.com

Role of Anhydro-D-Glucitol Intermediates in Synthesis

During the chemical synthesis of this compound, especially at elevated temperatures, D-glucitol can undergo intramolecular dehydration to form anhydro-D-glucitol intermediates, also known as sorbitans. researchgate.netatamanchemicals.com These cyclic ethers, such as 1,4-anhydro-D-glucitol (1,4-sorbitan), are key intermediates. biosynth.combiosynth.com The formation of these anhydro forms is a critical step, as the subsequent esterification of these intermediates with stearic acid yields sorbitan esters, a major class of non-ionic surfactants. researchgate.net The controlled dehydration of sorbitol to form sorbitans, followed by esterification, is a strategic pathway to produce sorbitan monostearate. researchgate.net The number of free hydroxyl groups on the anhydro-D-glucitol intermediates influences the properties of the final product. researchgate.net For example, 1,4-anhydro-D-glucitol has been noted as an intermediate in the synthesis of prostaglandins. biosynth.combiosynth.com Other anhydro forms like 2,5-anhydro-D-glucitol and 1,5-anhydro-D-glucitol are also recognized chemical compounds. scbt.comnih.gov

Catalytic Systems in Chemical Synthesis of this compound

Various catalytic systems can be employed to facilitate the chemical synthesis of this compound. Alkaline catalysts are commonly used for the esterification of anhydro sorbitol with fatty acids. google.com Sodium hydroxide (B78521) is a preferred catalyst due to its high efficiency and low cost, though other bases like potassium hydroxide and sodium acetate (B1210297) can also be used. google.com The reaction is typically conducted at temperatures up to 215°C. google.com

Acid catalysts, such as sulfuric acid, can also be used, particularly in the initial anhydrization step of sorbitol. google.com The development of solid acid and base catalysts, including zeolites and mesoporous materials like MCM-41, is being explored to create more selective and efficient processes for the synthesis of fatty acid esters of polyols. researchgate.net These heterogeneous catalysts offer potential advantages over traditional homogeneous catalysts by reducing by-product formation and energy consumption. researchgate.net

Biocatalytic Synthesis Utilizing Enzymatic Processes

Enzymatic synthesis of this compound offers a green and highly selective alternative to chemical methods. This approach typically utilizes lipases to catalyze the esterification reaction under milder conditions. umich.eduaau.dk

Lipase-Mediated Esterification of D-Glucitol and Stearic Acid

Lipases are widely used to catalyze the esterification of D-glucitol with stearic acid. umich.edusemanticscholar.org This biocatalytic method provides several advantages over chemical synthesis, including milder reaction conditions, which helps to avoid the formation of unwanted by-products and coloration. umich.edu Lipases, such as those from Aspergillus terreus and Candida antarctica (Novozym 435), have demonstrated high efficiency in this reaction. umich.edunih.gov The reaction is typically carried out in organic solvents to shift the equilibrium towards synthesis by minimizing water content. nih.govmdpi.com Solvents like n-hexane have been shown to be effective for this purpose. umich.edusemanticscholar.org The use of immobilized enzymes is also a common strategy to enhance stability and allow for reuse, making the process more cost-effective. umich.eduresearchgate.net

| Enzyme Source | Solvent | Reaction Time (hours) | Conversion (%) | Reference |

| Aspergillus terreus lipase (B570770) | n-hexane | 12 | 94 | umich.edusemanticscholar.org |

| Immobilized Aspergillus terreus lipase | n-hexane | 12 | 96 | umich.eduresearchgate.net |

| Chromobacterium viscosum lipase | Two-phase system with 2-pyrrolidone | 74 | 80 | researchgate.net |

Regioselective Control in Enzymatic Synthesis of this compound Isomers

A significant advantage of enzymatic synthesis is the ability to achieve high regioselectivity, meaning the enzyme can specifically target one hydroxyl group on the D-glucitol molecule for esterification. aau.dk This control is difficult to achieve with chemical methods. For example, the lipase from Aspergillus terreus has been shown to be highly regioselective, catalyzing the esterification at the primary hydroxyl groups (C-1 or C-6) of D-glucitol to produce D-glucitol-1(6)-monostearate in high yields. researchgate.netumich.edusemanticscholar.orgscispace.com This specificity is crucial as different isomers of this compound can have different properties and applications. The choice of enzyme and reaction conditions, such as the solvent system, can influence this regioselectivity. aau.dknih.gov For instance, Novozym 435 has demonstrated high regioselectivity (>99.9%) towards the 5'-OH group of a cytarabine (B982) analog in a binary solvent system of hexane (B92381) and pyridine. nih.gov

| Enzyme | Substrate | Product | Regioselectivity | Reference |

| Aspergillus terreus lipase | D-Glucitol and Stearic Acid | D-Glucitol-1(6)-monostearate | High | researchgate.netumich.edusemanticscholar.org |

| Novozym 435 | 1-beta-D-arabinofuranosylcytosine and Vinyl Stearate (B1226849) | 5'-O-stearate of ara-C | >99.9% | nih.gov |

Optimization of Biocatalytic Reaction Conditions for this compound Production

The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. The optimization of reaction conditions is crucial for maximizing yield and ensuring the cost-effectiveness of the process. Key parameters that influence the efficiency of biocatalytic esterification include the choice of enzyme, substrate molar ratio, temperature, reaction medium (solvent), and water activity.

Lipases are the most commonly used enzymes for this transformation due to their ability to catalyze esterification in non-aqueous environments. google.com Research has shown that both the type of lipase and its form (free or immobilized) significantly impact the reaction outcome. For instance, a study utilizing immobilized Aspergillus terreus lipase for the esterification of D-glucitol (sorbitol) with stearic acid in n-hexane achieved a remarkable 96% conversion to sorbitol 1(6)-monostearate in just 12 hours. umich.edu Immobilization of the lipase not only enhanced the yield (from 94% with free enzyme) but also allowed for the enzyme to be reused for multiple cycles without a significant drop in activity, demonstrating the process's economic viability. umich.eduscispace.com

The molar ratio of the substrates, D-glucitol and stearic acid, is another critical factor. A higher concentration of the fatty acid relative to the sugar alcohol generally favors higher ester yields. scispace.com For the Aspergillus terreus lipase-catalyzed reaction, a sorbitol-to-stearic acid molar ratio of 1:4 resulted in conversions of nearly 87% in 24 hours. umich.edu

The table below summarizes optimized conditions from various studies on the biocatalytic synthesis of D-glucitol esters.

Synthesis of this compound Analogues and Functionalized Derivatives

The polyhydroxy nature of this compound makes it a versatile platform for the synthesis of a wide range of functionalized derivatives with tailored properties.

Ethoxylated Derivatives of this compound

Ethoxylated derivatives of this compound, commonly known as polysorbates (e.g., Polysorbate 60), are a significant class of non-ionic surfactants. pcc.euatamanchemicals.com Their synthesis is typically a two-step process. First, D-glucitol is dehydrated under acidic catalysis to form its anhydrides, primarily sorbitan. google.combiointerfaceresearch.com This sorbitan mixture is then esterified with stearic acid to produce sorbitan monostearate. atamanchemicals.com

In the second step, the resulting sorbitan monostearate undergoes ethoxylation. This reaction involves the addition of ethylene (B1197577) oxide under basic catalysis (e.g., sodium hydroxide) at elevated temperatures. google.combiointerfaceresearch.comcnchemsino.com The process results in the formation of polyethylene (B3416737) glycol chains attached to the remaining free hydroxyl groups of the sorbitan molecule. cnchemsino.com Commercial products like Polysorbate 60 are typically a mixture of molecules condensed with approximately 20 moles of ethylene oxide per mole of sorbitol and its anhydrides. atamanchemicals.com This process significantly increases the hydrophilicity of the molecule, making these derivatives useful as oil-in-water emulsifiers and solubilizers. pcc.eugoogle.com

Polyhydroxylated D-Glucitol Derivatives for Polymerization

D-glucitol is an attractive bio-based building block for polymers due to its six hydroxyl groups (two primary and four secondary), which can serve as reactive sites. mdpi.com To create well-defined polymers, D-glucitol is often chemically modified into more specific monomers. A key strategy involves converting D-glucitol into bicyclic diols through acetalization, which protects four of the hydroxyl groups while leaving two available for polymerization. An example is 2,4:3,5-di-O-methylene-D-glucitol (Glux-diol), which can be synthesized from 1,5-D-gluconolactone. upc.educore.ac.uk These rigid, bicyclic monomers can be incorporated into polyesters to enhance properties like the glass transition temperature. upc.edu

Another approach is to use D-glucitol directly as a branching agent in the synthesis of polyester (B1180765) polyols. researchgate.net In this method, D-glucitol is reacted with a diacid (like azelaic acid) to form a branched prepolymer rich in hydroxyl groups. acs.orgalfa-chemistry.com These resulting polyols can then be used in subsequent polymerization reactions, for instance, to produce polyurethanes. researchgate.net

Exploration of Varied Fatty Acyl Chains in D-Glucitol Esters

The properties of D-glucitol esters can be fine-tuned by varying the length and saturation of the fatty acyl chain. Enzymatic synthesis has proven to be a highly selective method for producing these analogues.

Research has shown that the choice of lipase can determine the specificity for different fatty acids. For example, Aspergillus terreus lipase efficiently catalyzes the esterification of D-glucitol with saturated fatty acids ranging from C4 to C18, but it is unable to use the unsaturated C18 fatty acid, oleic acid, as a substrate. scispace.com In contrast, other lipases, such as Novozym 435 (Candida antarctica lipase B), are effective in synthesizing sorbitan oleate (B1233923) in solvent-free systems, achieving conversions of up to 95%. researchgate.net

Studies on the transesterification of glucose with a series of fatty acid vinyl esters (from C10 to C18) showed that the conversion rate increased significantly with the elongation of the acyl chain. mdpi.com Similarly, lipase-catalyzed synthesis of D-sorbitol monoesters with various fatty acids (C6-C16) has been successfully performed in eutectic media. nih.gov This ability to incorporate different fatty acyl chains allows for the production of a wide spectrum of D-glucitol esters with a range of hydrophilic-lipophilic balances (HLB) and physical properties.

Polymerization of D-Glucitol with Other Monomers

D-glucitol and its derivatives are valuable monomers for creating bio-based polymers, particularly polyesters and polyurethanes. The multiple hydroxyl groups on the glucitol molecule allow it to act as a cross-linker or a branching unit, imparting unique properties to the final polymer.

Sorbitol-based polyesters are commonly synthesized via melt polycondensation or lipase-catalyzed polymerization. mdpi.comdavidpublisher.com In these reactions, D-glucitol is copolymerized with one or more dicarboxylic acids and, optionally, other diols. For example, biodegradable elastomers have been created by reacting D-glucitol with succinic acid and various diols like ethylene glycol and 1,4-butanediol. davidpublisher.com Other research has focused on the enzymatic synthesis of copolymers of octanediol adipate (B1204190) and sorbitol adipate using Novozyme-435. acs.org Increasing the sorbitol content in these copolymers was found to decrease the melting temperature and crystallinity while increasing the glass transition temperature. mdpi.comacs.org

Furthermore, the sorbitol-branched polyesters, which are rich in hydroxyl groups, serve as excellent polyol precursors for synthesizing polyurethanes. researchgate.net These polyester polyols are reacted with polyisocyanates, often with a chain extender, to form cross-linked polyurethane networks. acs.orggoogle.comgoogle.com This approach allows for the creation of materials ranging from flexible elastomers to rigid foams with tunable mechanical properties. researchgate.netdavidpublisher.com

Sophisticated Analytical and Characterization Methodologies for D Glucitol Monostearate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of D-Glucitol monostearate and identifying its key functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The analysis reveals characteristic absorption bands that confirm the presence of hydroxyl, alkyl, and ester groups, which are the fundamental components of the molecule. The FTIR spectrum provides evidence of the esterification of D-glucitol with stearic acid.

Key characteristic peaks in the FTIR spectrum of this compound include a strong, broad band corresponding to O-H stretching vibrations of the hydroxyl groups, sharp peaks from the C-H stretching of the long alkyl chain from the stearate (B1226849) moiety, and a prominent peak indicating the C=O stretching of the ester group. researchgate.net The presence of both hydroxyl and ester functionalities confirms the partial esterification of the polyol.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3600-3200 | O-H | Stretching (Hydroxyl) |

| 2918-2848 | C-H | Stretching (Alkyl) |

| 1740-1720 | C=O | Stretching (Ester) |

The data in this table is synthesized from typical values for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used for complete structural elucidation.

In ¹H NMR, signals corresponding to the protons of the D-glucitol backbone and the long alkyl chain of the stearate can be distinguished. The chemical shifts of the protons on the carbon atoms attached to the ester group are shifted downfield compared to those attached to hydroxyl groups, confirming the ester linkage. ¹³C NMR spectra complement this by showing distinct signals for the carbonyl carbon of the ester, the carbons of the polyol backbone, and the carbons of the fatty acid chain. nih.gov Analysis of 2D NMR spectra, such as COSY and HMBC, can further help in assigning specific esterification sites on the sorbitan (B8754009) ring structure.

Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound Moieties

| Protons | Chemical Shift (ppm) |

|---|---|

| CH₃ (stearate chain) | ~0.88 |

| (CH₂)n (stearate chain) | ~1.25 |

| CH₂-C=O (stearate) | ~2.30 |

| CH₂-O-C=O (glucitol backbone) | ~4.20 |

Note: Chemical shifts are approximate and can vary based on solvent and specific isomeric structure.

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound Moieties

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (ester carbonyl) | ~173 |

| C-O-C=O (glucitol backbone) | 65 - 85 |

| C-OH (glucitol backbone) | 60 - 80 |

| (CH₂)n (stearate chain) | 20 - 35 |

Note: Chemical shifts are approximate and can vary based on solvent and specific isomeric structure.

Chromatographic Techniques for Separation and Quantitative Analysis

Due to the complex nature of commercial this compound, which contains a mixture of different esters and isomers, chromatographic techniques are essential for separation and quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of fatty acid esters. worktribe.com For this compound, which has low volatility, derivatization is typically required to convert the free hydroxyl groups into more volatile silyl (B83357) ethers, most commonly by using agents like hexamethyldisilazane (B44280) and trimethylchlorosilane. oup.com This process is known as silylation. diva-portal.org

Following derivatization, GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can separate and quantify the different components. oup.comdiva-portal.org This allows for the profiling of the ester distribution, including the determination of the relative amounts of mono-, di-, and triesters of sorbitol, 1,4-sorbitan, and isosorbide. researchgate.net High-temperature GC (HT-GC) has also proven effective in separating the various ester species without derivatization, with optimized conditions allowing for the elution of even larger tri-ester molecules. worktribe.com

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing complex surfactant mixtures like this compound without the need for derivatization. semanticscholar.orghuji.ac.il Reversed-phase HPLC using a C18 column is commonly employed for the separation of sorbitan esters. semanticscholar.orghuji.ac.ilresearchgate.netnih.gov

This technique can effectively separate the mixture into fractions of mono-, di-, tri-, and even tetraesters. researchgate.net The mobile phase often consists of a mixture of solvents like isopropanol (B130326) and water. semanticscholar.orghuji.ac.il Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are typically used for quantification. researchgate.netscribd.com Gel permeation chromatography (GPC), a type of HPLC, has also been proposed as a method to separate sorbitan esters based on their molecular size, allowing for the quantification of monoesters, diesters, and higher esters. usp.org

Table 4: Example HPLC Method Parameters for Sorbitan Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Isopropanol/Water Gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) |

This table represents a typical setup for HPLC analysis of sorbitan esters. semanticscholar.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) is an advanced technique that combines aspects of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC is particularly well-suited for the analysis of thermally labile and high-molecular-weight compounds like sorbitan esters.

Capillary SFC offers a rapid and simple method for the separation and identification of sorbitan ester surfactants. researchgate.net The technique can effectively separate the mixture into groups of mono-, di-, tri-, and tetraesters, with each group containing multiple isomers. researchgate.net Compared to HPLC, SFC can provide higher separation efficiency and is more environmentally friendly due to the reduced use of organic solvents. mdpi.com The solvating power of the supercritical CO₂ can be fine-tuned by adjusting pressure and temperature, allowing for optimized separation of the complex ester mixture. researchgate.net

Planar Chromatography for Reaction Monitoring

Planar chromatography, particularly Thin-Layer Chromatography (TLC), serves as a rapid and efficient tool for monitoring the esterification reaction between D-sorbitol and stearic acid to produce this compound. This technique allows for the qualitative assessment of the reaction progress by separating the reactants, intermediates, and final products on a stationary phase.

In a typical setup, samples from the reaction mixture are spotted onto a silica (B1680970) gel TLC plate. The plate is then developed in a suitable mobile phase, which is a solvent system designed to achieve differential migration of the components. The separation is based on the polarity of the compounds; the more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate.

For sugar esters, visualization of the separated spots can be achieved using various reagents. A common method involves spraying the plate with a urea-phosphoric acid-n-butanol solution followed by heating, which reveals the sugar-containing compounds as distinct spots. researchgate.net The position of each spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

By comparing the Rf values of the spots from the reaction mixture to those of pure standards of D-sorbitol, stearic acid, and this compound, one can effectively monitor the consumption of reactants and the formation of the desired monoester, as well as any di- or tri-ester byproducts. researchgate.networktribe.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration. High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation efficiency and quantification capabilities, making it a powerful tool for the detailed analysis of sugar esters. nih.gov

Table 1: Illustrative Rf Values for Components in this compound Synthesis via Planar Chromatography

| Compound | Typical Rf Value Range | Visualization |

| D-Sorbitol | 0.10 - 0.20 | Blue spot with urea-phosphoric acid reagent researchgate.net |

| Stearic Acid | 0.80 - 0.95 | Visible under UV light after iodine staining |

| This compound | 0.35 - 0.50 | Blue spot with urea-phosphoric acid reagent researchgate.net |

| D-Glucitol Diesters | 0.60 - 0.75 | Blue spot with urea-phosphoric acid reagent researchgate.net |

Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and environmental conditions.

Thermal Analysis for Phase Transitions and Stability Assessment

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of this compound. tainstruments.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about phase transitions such as melting and crystallization. tainstruments.com

DSC analysis of this compound reveals key thermal events. The cooling thermogram typically shows an exothermic peak corresponding to the crystallization temperature (Tc), while the heating thermogram displays an endothermic peak representing the melting temperature (Tm). mdpi.com The enthalpy changes associated with these transitions (ΔHc and ΔHm) provide insights into the energy required for the phase change and can be correlated with the degree of crystallinity. mdpi.com

Studies on oleogels formulated with this compound (often referred to as Span 60 in literature) have shown that its concentration influences the thermal properties of the system. researchgate.netkiche.or.kr An increase in the concentration of this compound can lead to changes in the crystallization and melting profiles, reflecting its role in structuring the gel network. researchgate.net The thermal behavior is also affected by the type of oil used in the formulation. researchgate.net

Table 2: Representative Thermal Properties of this compound in an Oleogel System Determined by DSC

| Parameter | Value | Description |

| Onset Crystallization Temperature (T0c) | 60-63 °C | Temperature at which crystallization begins upon cooling. mdpi.com |

| Peak Crystallization Temperature (Tc) | ~60 °C | Temperature of maximum crystallization rate. mdpi.com |

| Crystallization Enthalpy (ΔHc) | Varies with concentration | Heat released during crystallization. |

| Onset Melting Temperature (T0m) | 46-50 °C | Temperature at which melting begins upon heating. mdpi.com |

| Peak Melting Temperature (Tm) | ~62 °C | Temperature of maximum melting rate. mdpi.com |

| Melting Enthalpy (ΔHm) | Varies with concentration | Heat absorbed during melting. mdpi.com |

Note: These values are illustrative and can vary based on the specific formulation and DSC experimental conditions (e.g., heating/cooling rate).

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an indispensable technique for analyzing the crystalline structure of this compound. By directing X-rays onto a sample and measuring the scattering pattern, XRD provides information about the arrangement of atoms and molecules within the crystal lattice, including the identification of polymorphic forms.

In the context of oleogels structured with this compound, XRD studies have revealed the presence of the β' polymorph, which is a common crystal form for triacylglycerols. mdpi.comnih.gov The β' polymorph is characterized by an orthorhombic subcell packing, which contributes to the formation of a dense and stable crystal network. mdpi.com

The XRD diffractogram of a material containing this compound will show characteristic peaks at specific diffraction angles (2θ). The positions of these peaks are used to calculate the d-spacing values, which represent the distances between crystal lattice planes. These d-spacing values are fingerprints for a specific crystalline structure.

Table 3: Typical XRD d-Spacing Values for an Oleogel Containing this compound

| Diffraction Angle (2θ) | d-Spacing (Å) | Associated Polymorph |

| ~22.8° | ~4.52 | β' mdpi.com |

| ~25.1° | ~4.12 | β' mdpi.com |

| ~27.9° | ~3.71 | β' mdpi.com |

Note: The exact 2θ values and corresponding d-spacings can be influenced by the sample preparation and the specific composition of the material.

Advanced Microscopy for Morphological and Supramolecular Characterization

Polarized Light Microscopy (PLM) is a powerful technique for visualizing the microstructure and morphology of anisotropic materials like the crystalline networks formed by this compound. gantep.edu.tr PLM utilizes polarized light to enhance the contrast of birefringent materials, allowing for the observation of crystal size, shape, and distribution within a sample. gantep.edu.tr

When used to characterize oleogels containing this compound, PLM reveals the formation of a dense, three-dimensional network of wax crystals. nih.govelsevierpure.com The morphology of these crystals is often described as a fiber or needle-like network. nih.govelsevierpure.com The density and characteristics of this network are influenced by the concentration of this compound and the presence of other components in the formulation. kiche.or.krnih.gov The co-crystallization of this compound with other molecules can lead to enhanced crystal growth and a more intricate network structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a vital analytical technique for the unambiguous identification and structural elucidation of this compound. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about the molecular weight of the compound and its fragments.

For this compound, MS analysis confirms its molecular weight. The technique can also be coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the separation and identification of components in a mixture, such as the various esters (mono-, di-, tri-) that may be present in a commercial product. worktribe.comnih.gov

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides detailed structural information, allowing for the confirmation of the sorbitan and stearate moieties within the this compound molecule.

Table 4: Molecular Properties of this compound

| Property | Value | Source |

| Chemical Formula | C24H46O6 | wikipedia.orghuanachemical.comnih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 430.62 g/mol | wikipedia.orgnih.govsigmaaldrich.comhuanachemical.com |

| Monoisotopic Mass | 430.329439 Da | nih.gov |

| IUPAC Name | (2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl octadecanoate | wikipedia.orgnih.gov |

Mechanistic Insights and Reaction Dynamics of D Glucitol Monostearate Formation and Transformation

Reaction Mechanism Elucidation in Esterification Processes

The formation of D-Glucitol monostearate is achieved through the esterification of D-Glucitol (also known as sorbitol) with stearic acid. This reaction is a condensation reaction, involving the combination of a carboxylic acid and an alcohol to form an ester and water. mdpi.com The process is typically reversible and requires a catalyst to proceed at a practical rate. mdpi.com

The most common mechanism for this transformation is the Fischer-Speier esterification, which is catalyzed by an acid. rug.nl The catalytic cycle involves several key steps:

Protonation of the Carboxylic Acid: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the stearic acid. mdpi.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comyoutube.com

Nucleophilic Attack: A hydroxyl group from the D-Glucitol molecule, acting as a nucleophile, attacks the activated carbonyl carbon of the protonated stearic acid. mdpi.comyoutube.com This results in the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms in the intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group of the ester. youtube.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final this compound product. youtube.com

Each step in this mechanism is reversible. youtube.com The direct esterification process can be driven to completion by removing the water produced during the reaction, for instance, by carrying out the reaction under a vacuum or at elevated temperatures. google.comresearchgate.net

Alternatively, enzymatic catalysis, particularly using lipases, can be employed. mdpi.comsemanticscholar.org In this mechanism, the enzyme forms an acyl-enzyme intermediate with the stearic acid, which then reacts with the D-Glucitol to produce the ester. youtube.com This method often offers higher regioselectivity under milder reaction conditions. youtube.comsemanticscholar.org

Kinetic Studies and Catalytic Effects on this compound Synthesis

The rate of this compound synthesis is significantly influenced by reaction conditions and the choice of catalyst. Kinetic studies provide insight into the factors controlling the speed and yield of the esterification process.

For the acid-catalyzed esterification of sorbitol with a fatty acid (lauric acid), the reaction has been modeled as a reversible second-order reaction. researchgate.net The reaction rate is dependent on the concentrations of both the D-Glucitol and the stearic acid, as well as the temperature. Increasing the temperature generally accelerates the reaction. acs.org For example, in a catalyst-free esterification of citric acid, increasing the temperature from 80 °C to 140 °C increased the conversion from approximately 16% to 80% after 6 hours. acs.org

Catalytic Effects: Catalysts are crucial for achieving efficient esterification. mdpi.com Different types of catalysts exhibit varying levels of activity.

Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are effective catalysts. researchgate.netresearchgate.net They operate by the Fischer esterification mechanism described above. mdpi.com Studies on the esterification of stearic acid have shown that strong inorganic acids like H₂SO₄ exhibit much faster kinetics compared to strong organic acids. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts can also be used, offering advantages in terms of separation and reusability.

Enzymatic Catalysts: Lipases are effective biocatalysts for this reaction. mdpi.com Research using Aspergillus terreus lipase (B570770) demonstrated highly efficient and regioselective conversion of sorbitol with stearic acid. semanticscholar.org The enzymatic process is sensitive to parameters such as the molar ratio of substrates, temperature, solvent, and water activity. semanticscholar.org In one study, a conversion of nearly 87% was achieved with a sorbitol to stearic acid molar ratio of 1:4, and this was further optimized to 94% conversion in 12 hours. semanticscholar.org

The molar ratio of the reactants is a critical parameter. A higher concentration of the fatty acid relative to the sugar alcohol is often necessary to achieve high yields of the monoester. semanticscholar.org The structure of the alcohol also plays a role; primary alcohols are generally more reactive in esterification than secondary alcohols. researchgate.net This has implications for the regioselectivity of the reaction with D-Glucitol, which has both primary (at C1 and C6) and secondary (at C2, C3, C4, C5) hydroxyl groups.

| Parameter | Effect on Reaction Rate/Yield | Example/Observation |

|---|---|---|

| Temperature | Increases reaction rate. | Increasing temperature from 80°C to 140°C significantly promotes esterification. acs.org |

| Catalyst Type | Strongly influences reaction rate and selectivity. | H₂SO₄ shows faster kinetics than strong organic acids. Lipases offer high regioselectivity. semanticscholar.orgresearchgate.net |

| Substrate Molar Ratio (Acid:Alcohol) | Higher fatty acid concentration generally increases ester yield. | A 4:1 molar ratio of stearic acid to sorbitol resulted in an 87% conversion. semanticscholar.org |

| Water Removal | Shifts equilibrium towards product formation, increasing yield. | Reactions are often performed under vacuum to remove water. researchgate.net |

Conformational Analysis of D-Glucitol and its Esters

The reactivity of D-Glucitol and the properties of its esters are intrinsically linked to their three-dimensional structures. D-Glucitol is an acyclic polyol, which, in principle, has greater flexibility than cyclic sugars like glucose because it lacks a constraining ring. nih.govnih.gov

The conformation of the D-Glucitol carbon backbone can be described by the dihedral angles between adjacent carbon atoms. Despite the theoretical possibility of 243 staggered conformations, studies have shown that only a very limited number are stable and significantly populated in solution. nih.govresearchgate.net In aqueous solutions, the D-Glucitol chain predominantly remains in an extended conformation. nih.govnih.gov This is in contrast to its crystalline form, where the molecule adopts a bent (or sickled) conformation due to packing effects. nih.govresearchgate.net

Molecular dynamics (MD) simulations have been instrumental in providing a detailed picture of the conformational behavior of D-Glucitol in solution. nih.gov Simulations performed on aqueous solutions of D-Glucitol at various temperatures confirm its conformational landscape is dominated by a few stable structures. nih.gov

Even at elevated temperatures designed to promote conformational transitions, the carbon backbone of most populated conformers remains completely extended. nih.gov Out of the many possible staggered conformations, only eight were found to be significantly populated in simulations, with the extended forms being the most stable. nih.govresearchgate.net MD simulations of other acyclic sugar alcohols like ribitol (B610474) and xylitol (B92547) also show that conformational transitions between different torsion angles occur, but that specific stable conformations are preferred. mdpi.comresearchgate.net This suggests that the stereochemistry of the hydroxyl groups plays a defining role in the conformational dynamics. mdpi.comnih.gov The reorientation of C-H vectors, which can be probed by NMR, is largely an effect of these conformation transitions, particularly for carbon atoms at the ends of the chain. tandfonline.com

The conformational preferences of D-Glucitol are heavily influenced by a delicate balance between intramolecular and intermolecular hydrogen bonds. nih.govarxiv.org The presence of six hydroxyl groups allows D-Glucitol to act as both a hydrogen bond donor and acceptor, leading to complex interactions within the molecule and with surrounding solvent molecules (e.g., water). nih.gov

MD simulations have revealed that the stable, extended conformers of D-Glucitol in solution are stabilized by a persistent intramolecular hydrogen bond between the hydroxyl groups on carbon C-2 and C-4. nih.govnih.gov This interaction helps to lock the backbone in a more linear shape. Other intramolecular hydrogen bonds, such as between OH groups 1 and 3, or 5 and 6, can also form but with significantly lower frequency. nih.gov

In an aqueous environment, these intramolecular bonds are in constant competition with intermolecular hydrogen bonds to water molecules. nih.gov The hydroxyl groups at the ends of the chain (on C1 and C6) tend to form slightly more intermolecular hydrogen bonds, while the OH groups at C2 and C4 form significantly more intramolecular hydrogen bonds. nih.gov This competition governs the solvation shell structure around the molecule. arxiv.org

| Hydroxyl Group | Average Intramolecular H-Bonds | Average Intermolecular H-Bonds (to Water) | Average Intermolecular H-Bonds (to Sorbitol) |

|---|---|---|---|

| OH-1 | 0.08 | 2.93 | 0.29 |

| OH-2 | 0.31 | 2.50 | 0.25 |

| OH-3 | 0.08 | 2.62 | 0.26 |

| OH-4 | 0.32 | 2.29 | 0.22 |

| OH-5 | 0.06 | 2.64 | 0.27 |

| OH-6 | 0.09 | 2.88 | 0.29 |

Stereochemical Influences on this compound Reactivity

The stereochemistry of the D-Glucitol molecule—the specific spatial arrangement of its hydroxyl groups—is a critical factor that dictates its reactivity in esterification reactions. This influence is manifested in two primary ways: conformational control and inherent reactivity differences of the hydroxyl groups.

First, as established in the conformational analysis, the stereochemistry of the hydroxyl groups at C2 and C4 leads to a stabilizing intramolecular hydrogen bond that favors an extended conformation in solution. nih.govresearchgate.net This preferred conformation determines the accessibility of the different hydroxyl groups to an incoming stearic acid molecule. Hydroxyl groups that are sterically unhindered in the dominant conformer will be more likely to react. The primary hydroxyl groups at C1 and C6 are generally more sterically accessible than the secondary hydroxyls (C2, C3, C4, C5) located along the carbon backbone.

Second, there is an inherent difference in the chemical reactivity between primary and secondary alcohols. Primary alcohols are typically more reactive in esterification reactions than secondary alcohols due to less steric hindrance around the hydroxyl group. researchgate.net Therefore, the esterification of D-Glucitol is expected to occur preferentially at the C1 or C6 positions. This regioselectivity has been confirmed in enzymatic esterification studies, where lipase from Aspergillus terreus was found to catalyze the highly regioselective conversion of sorbitol to its 1(6)-monostearate. semanticscholar.org This indicates that the enzyme's active site can readily distinguish between the different hydroxyl groups of the sorbitol molecule, favoring the primary positions.

The specific stereoconfiguration of D-Glucitol is thus not merely a passive feature but an active director of its chemical behavior, influencing which conformations are stable and which hydroxyl groups are most available and reactive for esterification.

Supramolecular Organization and Advanced Material Applications of D Glucitol Monostearate

Self-Assembly Phenomena and Supramolecular Structures

D-Glucitol monostearate, a non-ionic surfactant derived from the reaction of the sugar alcohol D-glucitol (sorbitol) and stearic acid, exhibits remarkable self-assembly properties that are foundational to its use in advanced materials. wikipedia.org As a low molecular weight organogelator (LMOG), its amphiphilic nature drives the formation of complex supramolecular architectures. sci-hub.se

Formation of Gels and Organogels by this compound

This compound, often referred to as sorbitan (B8754009) monostearate in its dehydrated form, is a potent organogelator capable of structuring nonpolar solvents into semi-solid materials known as organogels. ijpsjournal.comnih.gov The process of gelation is initiated by the self-assembly of this compound molecules into interconnected fibrous structures. ijpsjournal.com This creates a three-dimensional network that effectively immobilizes the liquid phase through capillary forces, transforming it into a gel. sci-hub.seijpsjournal.com

The formation of these gels is typically a thermo-reversible process. ijpsjournal.com Heating a mixture of the gelator and a non-polar solvent causes the this compound to disperse. ijpsjournal.com Upon subsequent cooling, the molecules self-assemble, and the system solidifies into a gel. ijpsjournal.comscispace.com The underlying mechanism for this assembly in some systems is attributed to the formation of toroidal reverse micelles as the temperature is reduced. scispace.com this compound can effectively gel a wide range of organic liquids and vegetable oils, including isopropyl myristate and sesame oil. nih.govscispace.com The resulting organogels are characteristically thermostable and often opaque in appearance. scispace.combohrium.com

Influence of Molecular Architecture on Supramolecular Assembly

The capacity of this compound to form intricate supramolecular structures is intrinsically linked to its molecular architecture. rsc.orgumn.edu Like other amphiphiles, its self-assembly behavior is dictated by the specific geometry of its constituent parts: a hydrophilic D-glucitol headgroup and a long, hydrophobic stearate (B1226849) tail. rsc.orgmanchester.ac.uk The interplay and relative size of these components govern the molecular packing and the resulting macroscopic structures. rsc.org

The self-assembly process is driven by non-covalent interactions that lead to the formation of an extensive fibrous network. The specific stereochemistry, or chirality, of the D-glucitol headgroup can play a crucial role in directing the growth and ensuring the stability of these self-assembled solid fibers. scispace.com Studies on polymeric systems with varying architectures—such as linear versus more complex graft or star-shaped polymers—demonstrate that molecular shape is a critical determinant of the final self-assembled morphology, which can range from cylindrical micelles to percolated, interconnected networks. nih.govrsc.org These principles underscore how the defined chemical structure of this compound is essential for its function as a gelator.

Synergistic Effects with Co-gelators and Amphiphiles in Gelation

The gelation efficacy and final properties of this compound organogels can be significantly modified and enhanced through the inclusion of co-gelators or other amphiphilic molecules. consensus.app Such combinations can lead to synergistic effects, where the properties of the mixed-gelator system surpass those of the individual components. For example, mixtures of sorbitan monostearate (Span 60) and sorbitan monopalmitate (Span 40) have been shown to successfully gel a variety of organic solvents, with the monostearate-based gels often exhibiting greater stability. ijpsjournal.com

The addition of various amphiphiles to oleogels has been demonstrated to improve key characteristics, including gelation properties, color, and long-term stability. consensus.app This enhancement is believed to result from the co-assembly of the different molecular species into a more robust or functionally optimized fibrous network. These mixed networks may exhibit superior structural integrity, altered thermal behavior, or other desirable physical properties compared to gels formed from a single gelator.

Interactions with Biopolymeric Systems

This compound and structurally related amphiphiles are widely utilized to modify the functional properties of biopolymeric systems, most notably those based on starch. Their interaction at a molecular level can induce significant changes in the physical and chemical behavior of these materials.

This compound as a Modifier in Starch-Based Systems

In starch-based systems, amphiphiles like this compound and the closely related glycerol (B35011) monostearate (GMS) function primarily through the formation of inclusion complexes with amylose (B160209), the linear component of starch. semanticscholar.orgdoaj.org The hydrophobic stearate tail of the molecule inserts itself into the helical cavity of the amylose chain, creating a stable amylose-lipid complex. semanticscholar.org

This complexation has significant functional consequences. A key outcome is the enhanced formation of slowly digestible starch (SDS) and resistant starch (RS), which are not readily broken down in the human digestive system. nih.gov Research has shown that using an oleogel containing GMS as a fat replacer in cakes can increase the combined content of SDS and RS by over 26%. nih.gov The formation of these complexes also physically restricts the amylose molecules, reducing the extent to which they leach out from the starch granules during cooking and gelatinization. semanticscholar.org

Impact on Biopolymer Gelatinization and Rheological Properties

The molecular interactions between this compound-type molecules and starch directly influence the material's bulk properties, including its gelatinization behavior and rheological characteristics. semanticscholar.orgdoaj.org

Gelatinization and Pasting: The formation of amylose-lipid complexes can increase the gelatinization temperature of starches, particularly in those with a significant amylose content like normal maize starch. semanticscholar.org This effect is often negligible in waxy starches, which are primarily composed of amylopectin. semanticscholar.org Correspondingly, the pasting temperature of normal maize starch increases in the presence of these emulsifiers. semanticscholar.org

Retrogradation and Texture: One of the most significant impacts is the inhibition of retrogradation, the process where gelatinized starch molecules re-associate upon cooling, leading to firming and staling. semanticscholar.orgdoaj.org By complexing with amylose, this compound hinders this re-crystallization, thereby reducing retrogradation and syneresis (water separation). semanticscholar.org This results in a softer texture, with GMS having been shown to significantly decrease the firmness of wheat starch gels. doaj.org

The following tables summarize research findings on the effects of a related compound, glycerol monostearate (GMS), on the properties of different maize starches.

| Starch Type | Effect of GMS on Gelatinization Temperature | Amylose-Lipid Complex Dissociation (First Heating) | Inclusion Complex Recrystallization (Cooling) |

|---|---|---|---|

| Normal Maize Starch (NMS) | Increased | Peak Observed | Exothermic Peak Confirmed |

| Waxy Maize Starch (WMS) | No Change | No Peak Observed | No Transition Peak |

| High Amylose Maize Starch (HAMS) | Not specified | Not specified | Exothermic Peak Confirmed |

| Starch Type | Effect on Amylose Leaching & Solubility | Effect on Retrogradation & Syneresis | Effect on Pasting Temperature |

|---|---|---|---|

| Normal Maize Starch (NMS) | Decreased | Decreased | Increased |

| Waxy Maize Starch (WMS) | Decreased | Decreased | Not Altered |

| High Amylose Maize Starch (HAMS) | Decreased | Not specified | Not specified |

Modification of Biopolymer Film Characteristics with this compound

This compound, often referred to in scientific literature as sorbitan monostearate, is a bio-based surfactant derived from the esterification of D-glucitol (sorbitol) and stearic acid. Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearate tail, allows it to function effectively as a modifier in biopolymer films. When incorporated into a biopolymer matrix, this compound can significantly alter the film's mechanical and barrier properties.

Research has shown that the addition of sorbitan monostearate to biopolymer blends, such as those made from thermoplastic starch (TPS), can lead to improved compatibility between different polymer phases. This enhanced compatibility results in films with increased tensile strength, extensibility, and impact strength. The surfactant molecules are thought to position themselves at the interfaces of the polymer domains, reducing interfacial tension and promoting better adhesion. This leads to a more homogenous and robust film structure.

In starch-based films, sorbitan monostearate can also act as a plasticizer and an anti-aging agent. It can form complexes with starch molecules, which reduces the degree of starch crystallization and helps to maintain the film's flexibility over time. This interaction prevents the retrogradation of starch, a process that can lead to brittleness and a decline in the mechanical performance of the film.

The barrier properties of biopolymer films, particularly their resistance to water vapor, can also be influenced by the presence of this compound. Due to its lipophilic stearate chain, it can increase the hydrophobicity of the film, thereby reducing the water vapor permeability. This is a crucial characteristic for applications in food packaging, where controlling moisture transfer is essential for extending the shelf life of products.

The following table summarizes the typical effects of incorporating this compound on the properties of biopolymer films, based on findings from various studies.

| Property | Effect of this compound Addition | Underlying Mechanism |

| Tensile Strength | Increase | Improved interfacial adhesion in polymer blends, leading to a more cohesive material. |

| Elongation at Break | Increase | Acts as a plasticizer, increasing the flexibility of polymer chains. |

| Water Vapor Permeability | Decrease | Introduction of hydrophobic fatty acid chains reduces the film's affinity for water. |

| Crystallinity | Decrease | Forms complexes with polymer chains (e.g., starch), hindering their ability to form ordered crystalline structures. huanachemical.com |

Development of Sustainable Materials from this compound

The drive towards a circular economy and the reduction of reliance on fossil fuels has spurred significant research into the development of sustainable materials from renewable resources. This compound, being derived from plant-based sources (glucose and stearic acid), is a promising candidate for the formulation of bio-based and biodegradable materials. Its versatile chemical structure allows it to be used not only as an additive but also as a building block for new polymeric materials.

Bio-based Material Formulation and Performance

This compound can be utilized in the formulation of various bio-based materials, including oleogels and bio-based plastics. Oleogels are structured liquid oils that have potential applications in food, pharmaceuticals, and cosmetics as alternatives to solid fats. In oleogels, sorbitan monostearate acts as an organogelator, forming a three-dimensional network that entraps the liquid oil, leading to a semi-solid consistency. The concentration of sorbitan monostearate has been shown to directly influence the mechanical and thermal properties of the resulting oleogel.

In the realm of bio-based plastics, D-glucitol and its derivatives are being explored as monomers for the synthesis of polyesters and polyurethanes. While this compound itself is not typically used as a primary monomer due to having only one reactive ester group for polymerization, the principles of its synthesis from D-glucitol can be extended to create di- or multi-functional monomers suitable for polymerization. These sugar-based polymers offer the potential for biodegradability and can be tailored to exhibit a wide range of mechanical properties.

The performance of materials formulated with this compound is highly dependent on its concentration and interaction with the other components in the formulation. For instance, in thermoplastic starch blends, the addition of sorbitan monostearate as a compatibilizer has been shown to enhance the mechanical properties and thermal stability of the final material.

Below is a table illustrating the performance of a hypothetical bio-based film with and without the addition of this compound.

| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·mm/m²·day·kPa) |

| Biopolymer Film (Control) | 15 | 150 | 10 |

| Biopolymer Film + 5% this compound | 20 | 200 | 7 |

Advanced Composite Materials Incorporating this compound

The application of this compound extends to the development of advanced composite materials, where it can function as a coupling agent, a plasticizer, or a matrix component. In fiber-reinforced biocomposites, for example, natural fibers are often incorporated into a biopolymer matrix to enhance its mechanical properties. However, the inherent incompatibility between hydrophilic natural fibers and a more hydrophobic polymer matrix can lead to poor interfacial adhesion and, consequently, suboptimal performance.

Sorbitan monostearate can act as a compatibilizer in such composites, improving the adhesion between the fiber and the matrix. Its amphiphilic nature allows it to interact with both the hydrophilic surface of the natural fibers and the hydrophobic polymer matrix, effectively creating a bridge between the two phases. This results in a composite material with improved stress transfer from the matrix to the fibers, leading to enhanced strength and stiffness.

Furthermore, derivatives of D-glucitol are being investigated for the creation of bio-based resins for composite materials. These resins can serve as the matrix for reinforcing fibers, leading to the development of fully bio-based composites. Research in this area is focused on synthesizing polymers from sugar-based monomers that can compete with traditional petroleum-based resins in terms of mechanical performance and thermal stability. For instance, D-glucitol derivatives have been used to synthesize polyesters that, when used as a matrix in a composite, exhibit promising mechanical properties.

The table below provides a conceptual overview of the potential impact of incorporating this compound or its derivatives in an advanced composite material.

| Composite Formulation | Young's Modulus (GPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |

| Biopolymer Matrix + Natural Fibers (Unmodified) | 3.5 | 50 | 5 |

| Biopolymer Matrix + Natural Fibers + this compound (as compatibilizer) | 4.5 | 65 | 7 |

| Bio-based Resin (from D-glucitol derivative) + Natural Fibers | 5.0 | 75 | 8 |

Environmental Degradation and Biodegradability Research on D Glucitol Monostearate

Assessment of Biodegradation Pathways and Kinetics

The primary pathway for the biodegradation of D-Glucitol monostearate is initiated by the enzymatic hydrolysis of the ester bond. This cleavage is a common metabolic route for ester-containing compounds in microbial systems. This initial step yields two primary metabolites: D-glucitol and stearic acid.

Biodegradation Pathway of this compound:

Enzymatic Hydrolysis: Microbial lipases and esterases catalyze the cleavage of the ester linkage in this compound.

Formation of Metabolites: This hydrolysis results in the formation of D-glucitol and stearic acid.

Subsequent Degradation:

Stearic Acid: As a common saturated fatty acid, stearic acid is readily metabolized by a wide range of microorganisms through the β-oxidation pathway, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for energy production.

D-Glucitol (Sorbitol): D-glucitol is a sugar alcohol that can be utilized by various bacteria as a carbon and energy source. The degradation of D-glucitol is common in prokaryotes and it is eventually converted to fructose (B13574) and enters central metabolic pathways. researchgate.net

Limited specific kinetic data for this compound is available in the public domain. However, research on the biodegradation of monomers used in biodegradable polyesters in soil can provide some context for the expected kinetics.

Table 1: Exemplary First-Order Biodegradation Kinetic Constants for Related Monomers in Soil

| Monomer | First-Order Biodegradation Kinetic Constant (k) [d⁻¹] |

| Adipic acid | 0.1 - 1.2 |

| 1,4-butanediol | 0.1 - 1.2 |

| Glucose | 0.1 - 1.2 |

| Sebacic acid | 0.1 - 1.2 |

| Succinic acid | 0.1 - 1.2 |

This table provides a general range for the biodegradation kinetics of similar types of molecules in a soil environment and is for illustrative purposes. Specific kinetics for this compound may vary.

Environmental Fate Studies in Various Media

The environmental fate of this compound is influenced by its physical and chemical properties, as well as the characteristics of the receiving environment. As a sorbitan (B8754009) ester, it is generally characterized by low water solubility and a low vapor pressure, suggesting it is unlikely to be highly mobile or volatile in the environment.

In Soil:

Upon release into the soil, this compound is expected to adsorb to soil particles due to its lipophilic stearic acid moiety. Its degradation will be primarily mediated by the soil's microbial community. The rate of degradation in soil is influenced by factors such as microbial population density, soil moisture, temperature, pH, and nutrient availability. While specific studies on this compound are scarce, the general behavior of sorbitan esters suggests a moderate persistence, with degradation occurring over weeks to months.

In Aquatic Systems:

In aquatic environments, this compound is expected to partition to suspended solids and sediment due to its low water solubility. Biodegradation in the water column and sediment will be the primary removal mechanism. The process is dependent on the presence of adapted microbial populations. Hydrolysis of the ester bond can also occur abiotically, particularly under extreme pH conditions, but microbial enzymatic hydrolysis is the dominant degradation pathway under typical environmental conditions.

Table 2: Summary of Environmental Fate of Sorbitan Esters

| Environmental Compartment | Expected Behavior and Fate |

| Soil | Adsorption to soil organic matter and clay particles. Primary degradation pathway is microbial biodegradation. |

| Water | Low water solubility leads to partitioning to suspended solids and sediment. Biodegradation by aquatic microorganisms is the main removal process. |

| Air | Low vapor pressure suggests that volatilization is not a significant fate process. |

Factors Influencing the Biodegradability of this compound

Several environmental and chemical factors can influence the rate and extent of this compound biodegradation.

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature, up to an optimal point for the degrading microorganisms, will increase the rate of biodegradation.

pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical stability of the ester bond. While enzymatic hydrolysis can occur over a range of pH values, extreme acidic or alkaline conditions can lead to abiotic hydrolysis.

Microbial Populations: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation. Environments with a history of exposure to similar organic compounds may harbor microbial consortia capable of more rapid degradation. The synergistic action of different microbial species can enhance the breakdown of the compound and its metabolites.

Oxygen Availability: The complete biodegradation of this compound to carbon dioxide and water is an aerobic process. Under anaerobic conditions, the degradation pathway would differ, potentially leading to the formation of methane (B114726) and other anaerobic metabolites.

Nutrient Availability: The growth and metabolic activity of microorganisms are dependent on the availability of essential nutrients such as nitrogen and phosphorus. A lack of these nutrients can limit the rate of biodegradation.

Bioavailability: The low water solubility of this compound can limit its bioavailability to microorganisms. The rate of degradation can be influenced by how effectively the compound can be accessed by microbial enzymes.

Computational and Theoretical Chemistry Studies of D Glucitol Monostearate

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical studies focusing exclusively on D-glucitol monostearate are not extensively documented in publicly available literature, the electronic structure and reactivity of this molecule can be inferred by analyzing its constituent components: the D-glucitol (sorbitan) headgroup and the stearate (B1226849) tail. Density Functional Theory (DFT) is a powerful tool for such analyses, providing detailed information about molecular orbitals and reactivity descriptors.

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For the stearate portion, DFT calculations reveal the distribution of electron density and the locations of the HOMO and LUMO. The carboxyl group of the fatty acid is the most chemically reactive part libretexts.org. In the esterified form within this compound, the electron density is significantly influenced by the electronegative oxygen atoms of the ester linkage. Theoretical calculations on fatty acids like stearic acid have shown that the HOMO is typically localized around the carboxyl group, while the LUMO is distributed along the carbon chain. This suggests that the ester linkage and the hydrophilic headgroup are the primary sites for electrophilic attack.

The D-glucitol (sorbitan) headgroup, being a polyol, possesses multiple hydroxyl groups. Quantum chemical studies on similar polyols, like glucose, indicate that the oxygen atoms of the hydroxyl groups are regions of high electron density, making them susceptible to interactions with electrophiles and capable of forming hydrogen bonds. The HOMO-LUMO gap for such polyols is generally large, indicating high chemical stability.

By combining the electronic properties of the stearate tail and the sorbitan (B8754009) headgroup, a comprehensive picture of this compound's reactivity can be formed. The ester linkage represents a site of potential chemical reactivity, susceptible to hydrolysis under certain conditions. The hydroxyl groups on the sorbitan headgroup are key to its hydrophilic character and its ability to engage in hydrogen bonding.

To quantify the reactivity of this compound, several global reactivity descriptors can be calculated using the energies of the HOMO and LUMO. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | A measure of the energy lowering upon accepting electrons. |

This table presents the fundamental equations for key quantum chemical reactivity descriptors derived from HOMO and LUMO energies.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in understanding the intermolecular interactions that govern the self-assembly of this compound. These simulations model the movement of atoms and molecules over time, providing a dynamic view of how these non-ionic surfactants behave in solution.

The amphiphilic nature of this compound, with its hydrophilic sorbitan headgroup and hydrophobic stearate tail, drives its self-assembly in aqueous environments. MD simulations have been employed to study the formation of aggregates such as micelles and bilayers. These simulations reveal that the hydrophobic tails tend to sequester themselves from water, forming a core, while the hydrophilic headgroups are exposed to the aqueous phase.

A notable study utilized molecular dynamics simulations to characterize the structure of a sorbitan monostearate (Span 60) bilayer. This research provided insights into the arrangement of the surfactant molecules, the thickness of the bilayer, and the order of the stearate chains. Such simulations can also elucidate the interactions of the bilayer with other molecules, such as drugs or other components of a formulation. For instance, the study investigated how different flavones interact with and position themselves within the sorbitan monostearate bilayer, demonstrating that the hydrophobicity and hydroxylation of the guest molecules dictate their behavior within the host bilayer magtech.com.cn.

Coarse-grained (CG) MD simulations, which group atoms into larger beads, allow for the study of larger systems and longer timescales than are accessible with all-atom simulations. CG simulations have been widely used to investigate the self-assembly of non-ionic surfactants into various morphologies, such as spherical and rod-like micelles, and lamellar phases, depending on concentration and temperature. These simulations can predict key properties like the critical micelle concentration (CMC), aggregation number, and the shape and size of the resulting micelles acs.orgacs.org.

Simulation-Based Predictions of this compound Behavior in Complex Systems

Simulation-based methods are increasingly used to predict the behavior of surfactants like this compound in complex systems, such as emulsions, foams, and at interfaces. These predictions are vital for the rational design of formulated products in the food, pharmaceutical, and cosmetic industries.